molecular formula C11H23NO B12108783 1-[1-(Aminomethyl)cycloheptyl]propan-1-ol

1-[1-(Aminomethyl)cycloheptyl]propan-1-ol

Cat. No.: B12108783
M. Wt: 185.31 g/mol
InChI Key: XIEMWKUYFAEPCQ-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cycloheptyl]propan-1-ol is an organic compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is characterized by a cycloheptyl ring substituted with an aminomethyl group and a propanol chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[1-(Aminomethyl)cycloheptyl]propan-1-ol involves several steps, typically starting with the formation of the cycloheptyl ring. One common method involves the reaction of cycloheptanone with formaldehyde and ammonia to form the aminomethyl derivative. This intermediate is then reacted with propanal in the presence of a reducing agent to yield the final product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Chemical Reactions Analysis

1-[1-(Aminomethyl)cycloheptyl]propan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-[1-(Aminomethyl)cycloheptyl]propan-1-ol is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cycloheptyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the propanol chain can influence the compound’s solubility and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-[1-(Aminomethyl)cycloheptyl]propan-1-ol can be compared to other similar compounds, such as:

    1-[1-(Aminomethyl)cyclohexyl]propan-1-ol: This compound has a cyclohexyl ring instead of a cycloheptyl ring, which affects its chemical reactivity and biological activity.

    1-[1-(Aminomethyl)cyclooctyl]propan-1-ol: The cyclooctyl ring provides different steric and electronic properties compared to the cycloheptyl ring.

    1-[1-(Aminomethyl)cyclopentyl]propan-1-ol: The smaller cyclopentyl ring results in different physical and chemical properties.

Biological Activity

1-[1-(Aminomethyl)cycloheptyl]propan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H19NOC_{10}H_{19}N_O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. Its structure comprises a cycloheptyl group attached to an aminomethyl moiety and a propanol group, which contributes to its unique chemical properties.

Key Structural Features:

  • Cycloheptyl Group: This hydrophobic structure may enhance interactions with lipid membranes or hydrophobic pockets in proteins.
  • Aminomethyl Group: Facilitates hydrogen bonding and ionic interactions with biological targets, potentially influencing enzyme activities and receptor functions.

Biological Activity

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The following sections summarize key findings related to its biological activity.

Enzyme Interaction

Studies have shown that this compound can modulate the activity of certain enzymes. For instance, its aminomethyl group allows for specific interactions that can enhance or inhibit enzymatic functions.

Table 1: Enzyme Inhibition Potency

Enzyme TargetInhibition TypeIC50 (µM)
COX-2Competitive2.6
sEHNon-competitive47

Note: IC50 values indicate the concentration required to inhibit 50% of enzyme activity.

Receptor Modulation

Preliminary studies suggest that this compound may act as a modulator for certain G protein-coupled receptors (GPCRs). The presence of the aminomethyl group is critical in facilitating receptor binding.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Notably, reductive amination techniques are commonly employed:

  • Reductive Amination: This method typically involves the reaction of cycloheptanone with formaldehyde and a reducing agent such as sodium cyanoborohydride.

Table 2: Synthesis Methods

MethodDescription
Reductive AminationReaction of ketone with formaldehyde
Grignard ReactionFormation from Grignard reagent and aldehyde

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Pain Management Studies: In vivo studies using animal models indicated that this compound exhibited anti-allodynic effects comparable to established pain relief medications.
  • Anti-inflammatory Research: The compound demonstrated significant inhibition of COX-2 enzyme activity, suggesting potential applications in treating inflammatory conditions.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-[1-(aminomethyl)cycloheptyl]propan-1-ol

InChI

InChI=1S/C11H23NO/c1-2-10(13)11(9-12)7-5-3-4-6-8-11/h10,13H,2-9,12H2,1H3

InChI Key

XIEMWKUYFAEPCQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1(CCCCCC1)CN)O

Origin of Product

United States

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